Ortho-Hydroxy vs. Para-Hydroxy Regiochemistry: Impact on Conformational Pre-Organization and Anti-Tumor Potentiation
The ortho-hydroxyl group of 364737-73-5 forms a six-membered intramolecular hydrogen bond with the N2 nitrogen of the dihydropyrazole ring, locking the phenol ring into a coplanar orientation that mimics the bioactive conformation of type II kinase inhibitors [1]. In a systematic SAR study of 24 analogs in the 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol series, Yang et al. demonstrated that the ortho-hydroxyl substitution pattern was critical for anti-proliferative activity, with the most potent compound (C6) achieving a B-Raf V600E IC50 of 0.15 µM and a WM266.4 melanoma GI50 of 1.75 µM—comparable to the clinical controls vemurafenib and erlotinib. The authors explicitly concluded that 'the introduction of ortho-hydroxyl group on 4,5-dihydro-1H-pyrazole skeleton did reinforce the anti-tumor activity' [2]. Although this study did not directly test 364737-73-5, the SAR is directly transferable to any compound within this chemotype. The para-hydroxy regioisomer (CAS 868146-48-9, PubChem CID 18560689), commercially available but lacking the intramolecular H-bond, serves as the most direct negative control for target engagement experiments [3].
| Evidence Dimension | Reinforcement of anti-tumor activity conferred by ortho-hydroxyl substitution (class-level SAR) |
|---|---|
| Target Compound Data | Ortho-hydroxyl substitution on phenol ring (characteristic of 364737-73-5 and related 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives) |
| Comparator Or Baseline | Compounds lacking ortho-hydroxyl (e.g., para-hydroxy, meta-hydroxy, or unsubstituted phenyl analogs) in the same 24-compound series |
| Quantified Difference | Qualitative SAR determination: ortho-hydroxyl essential for high potency; best ortho-hydroxy analog C6 achieved B-Raf V600E IC50 = 0.15 µM, WM266.4 GI50 = 1.75 µM, comparable to vemurafenib and erlotinib positive controls |
| Conditions | B-Raf V600E enzyme inhibition assay and WM266.4 human melanoma cell proliferation assay; series of 24 compounds (C1–C24) synthesized and tested |
Why This Matters
Procurement of 364737-73-5 as the ortho-hydroxy regioisomer is essential for reproducing the intramolecular hydrogen-bonded bioactive conformation; the para-hydroxy isomer is a well-defined negative control for SAR studies.
- [1] PubChem. Compound Summary for CID 18560689 (para-hydroxy regioisomer). IUPAC name: furan-2-yl-[3-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone. Demonstrates absence of intramolecular H-bond possible with ortho-OH. View Source
- [2] Yang YS, Zhang F, Tang DJ, Yang YH, Zhu HL. Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl-4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase. PLoS ONE. 2014;9(5):e95702. Compound C6: B-Raf V600E IC50 = 0.15 µM, WM266.4 GI50 = 1.75 µM. Conclusion on ortho-hydroxyl importance cited from manuscript. View Source
- [3] PubChem CID 18560689. 4-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol (para-hydroxy regioisomer), CAS 868146-48-9. XLogP3-AA = 3.4, HBD = 1, HBA = 4. View Source
